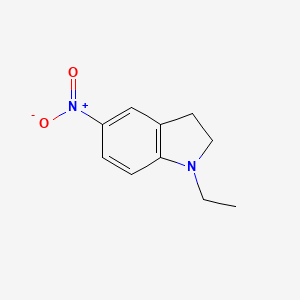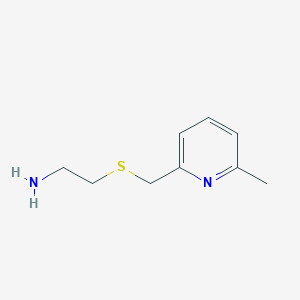
(R)-benzyl (1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with an amine derivative of 5-methyl-1,2,4-oxadiazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Reduction: The compound can be reduced to form amine derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxadiazole ring may also interact with various biological pathways, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar structure but lacks the oxadiazole ring.
Ethyl carbamate: Another carbamate ester but with an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15N3O3 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
benzyl N-[(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-9(12-15-10(2)19-16-12)14-13(17)18-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,14,17)/t9-/m1/s1 |
InChI-Schlüssel |
DWTFLYFMRCLHDJ-SECBINFHSA-N |
Isomerische SMILES |
CC1=NC(=NO1)[C@@H](C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NC(=NO1)C(C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![cis-4-amino-N-{[2-(trifluoromethyl)phenyl]methyl}cyclohexanecarboxamide](/img/structure/B8336858.png)








